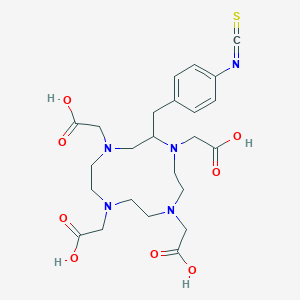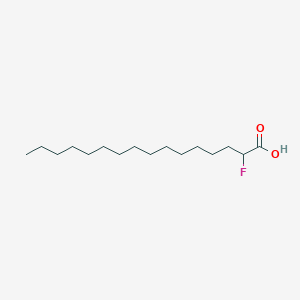
2-Fluoropalmitic acid
描述
2-Fluoropalmitic acid is a fluorinated analog of palmitic acid, a long-chain fatty acid
作用机制
Target of Action
2-Fluoropalmitic acid primarily targets acyl-CoA synthetases (ACS) . ACS are enzymes that activate fatty acids with chain lengths of 12 to 20 carbon atoms . The length of the carbon chain of the fatty acid species defines the substrate specificity for the different ACS .
Mode of Action
This compound functions as an inhibitor of acyl-CoA synthetase . It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) and inhibits the proliferation and invasion of glioma cell lines .
Biochemical Pathways
The introduction of a fluorine atom in this compound can affect the substrate’s interaction with enzymes such as fatty acid synthetases . This compound inhibits sphingosine biosynthesis and long-chain acyl-CoA synthetase . It suppresses the expression of phosphor-ERK, CD133, and SOX-2; reduces MMP-2 activity; and increases methylation of the MGMT promoter .
Pharmacokinetics
It’s known that the compound exhibits its effects at non-cytotoxic concentrations .
Result of Action
This compound has been identified as a potential therapeutic agent against Glioblastoma (GBM), an aggressive malignant brain tumor . It suppresses the viability and stem-like phenotype of GSCs, inhibits the proliferation and invasion of glioma cell lines, and enhances the efficacy of temozolomide (TMZ), a chemotherapy drug .
Action Environment
It’s worth noting that the compound’s inhibitory effects on viral replication primarily stem from lipid droplet (ld) disruption rather than palmitoylation inhibition . Fatty acid (FA) assays demonstrated that this compound reduces the FA level in mitochondria while concurrently increasing FA levels in the cytoplasm .
生化分析
Biochemical Properties
2-Fluoropalmitic acid plays a significant role in biochemical reactions. It acts as an inhibitor of acyl-CoA synthetase, a key enzyme involved in lipid metabolism . This interaction with acyl-CoA synthetase alters the normal metabolic processes within the cell.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) . Furthermore, this compound inhibits the proliferation and invasion of glioma cell lines , indicating its potential as an anti-glioma agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. As an acyl-CoA synthetase inhibitor, it prevents the conversion of fatty acids to their CoA derivatives, thereby disrupting lipid metabolism . This inhibition can lead to changes in gene expression and cellular signaling pathways.
Metabolic Pathways
This compound is involved in lipid metabolism due to its interaction with acyl-CoA synthetase . This interaction can affect metabolic flux and metabolite levels within the cell.
准备方法
Synthetic Routes and Reaction Conditions: 2-Fluoropalmitic acid can be synthesized through the fluorination of palmitic acid. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically occurs under mild conditions, with the palmitic acid being dissolved in an appropriate solvent such as dichloromethane, and DAST being added dropwise at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency .
化学反应分析
Types of Reactions: 2-Fluoropalmitic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to palmitic acid.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces palmitic acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoropalmitic acid has several applications in scientific research:
相似化合物的比较
Palmitic Acid: The non-fluorinated analog, commonly found in nature.
2-Fluorostearic Acid: Another fluorinated fatty acid with similar properties but a longer carbon chain.
2-Fluoromyristic Acid: A shorter-chain fluorinated fatty acid.
Uniqueness: 2-Fluoropalmitic acid is unique due to its specific position of fluorination, which significantly alters its interaction with enzymes and metabolic pathways compared to its non-fluorinated analogs. This makes it a valuable tool in biochemical research and a potential therapeutic agent .
属性
IUPAC Name |
2-fluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-94-8 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16518-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 2-fluoropalmitic acid against glioblastoma?
A1: While the exact mechanism is still under investigation, the research suggests that 2-FPA, as an acyl-CoA synthetase inhibitor, exerts its anti-glioma effects through multiple pathways [, ]:
- Suppression of Stem-Like Phenotype: 2-FPA inhibits the expression of stemness markers such as CD133 and SOX-2, potentially limiting the self-renewal and tumorigenic capacity of glioblastoma stem cells (GSCs). []
- Inhibition of Proliferation and Invasion: 2-FPA reduces the phosphorylation of ERK and STAT3 signaling pathways, known to be involved in cell proliferation and survival. It also suppresses MMP-2 activity, which plays a role in tumor invasion. [, ]
- Epigenetic Modification: 2-FPA increases the methylation of the MGMT promoter. MGMT is a DNA repair enzyme, and its silencing through methylation can enhance the efficacy of temozolomide (TMZ) chemotherapy. []
Q2: How does the combination of this compound and temozolomide impact glioblastoma treatment?
A2: Research indicates a synergistic effect when 2-FPA is combined with TMZ [, ]. This means that the combined treatment exhibits greater efficacy than either agent alone. 2-FPA potentially enhances TMZ's cytotoxic effect by suppressing MGMT expression through promoter methylation, thus hindering DNA repair in glioblastoma cells and increasing their susceptibility to TMZ-induced damage [].
Q3: What further research is needed to translate the findings on this compound into clinical applications for glioblastoma?
A3: While promising, the research on 2-FPA is still in its early stages. Further investigations are crucial to determine its potential as a viable therapeutic option for glioblastoma:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



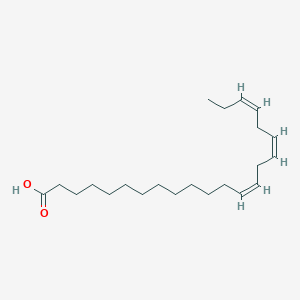
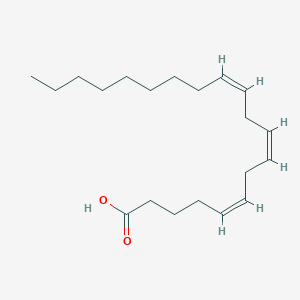
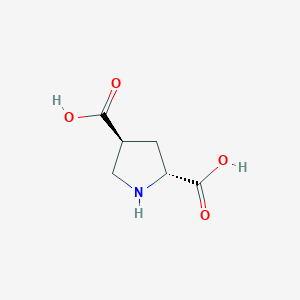
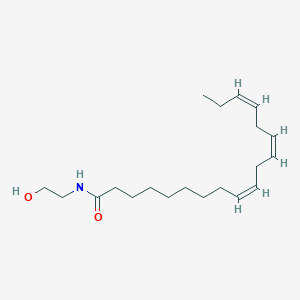
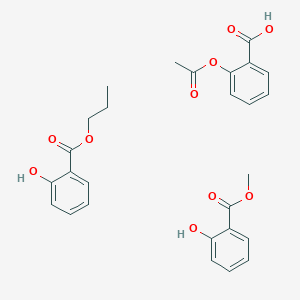
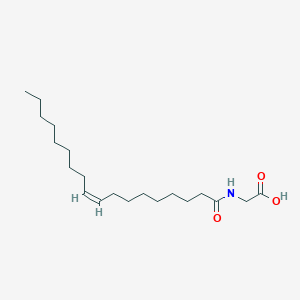
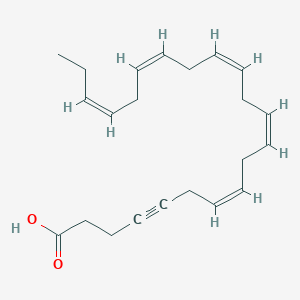

![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
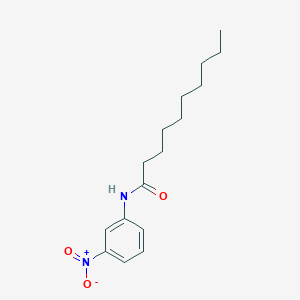
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
